BenchChemオンラインストアへようこそ!

5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid

Integrin αvβ3 Antagonism SPAV3 Displacement Assay Hammett SAR Analysis

5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid is a bicyclic heteroarylalkanoic acid belonging to the tetrahydronaphthyridine (THN) class. With a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol, this compound serves as a critical synthetic intermediate in the preparation of non-peptide αvβ3 integrin antagonists.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 478055-40-2
Cat. No. B3052903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid
CAS478055-40-2
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)N=C(C=C2)CCCCC(=O)O
InChIInChI=1S/C13H18N2O2/c16-12(17)6-2-1-5-11-8-7-10-4-3-9-14-13(10)15-11/h7-8H,1-6,9H2,(H,14,15)(H,16,17)
InChIKeyBREOKHDXONYFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic Acid (CAS 478055-40-2): Chemical Profile and Core Utility


5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid is a bicyclic heteroarylalkanoic acid belonging to the tetrahydronaphthyridine (THN) class . With a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol, this compound serves as a critical synthetic intermediate in the preparation of non-peptide αvβ3 integrin antagonists [1]. Its structure features a partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine core linked via a five-carbon alkyl chain to a terminal carboxylic acid, a scaffold specifically designed to mimic the arginine-glycine-aspartic acid (RGD) recognition motif [1]. The parent acid itself exhibits potent displacement activity against human recombinant αvβ3 integrin (SPAV3 IC₅₀ = 0.7 nM), establishing it as the benchmark scaffold for structure-activity relationship (SAR) studies [1].

Procurement Risks of Substituting 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic Acid with Generic Analogs


Generic substitution of this THN-pentanoic acid is scientifically unsound because subtle structural variations produce dramatic shifts in biological activity. The Hammett analysis published by Wang et al. (2004) demonstrates that the in vitro αvβ3 integrin binding affinity is exquisitely sensitive to the electronic properties of the substituent on the tetrahydronaphthyridine ring, with a strong linear correlation (ρ = −1.96, R² = 0.959) [1]. Electron-withdrawing groups at the 3-position cause up to a 52-fold loss of potency; for example, the 3-nitro derivative (IC₅₀ = 36.7 nM) is over 50-fold less potent than the parent compound (IC₅₀ = 0.7 nM) [1]. Moreover, regioisomeric analogs such as 5-(5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid target entirely different biological systems (e.g., bacterial DNA gyrase), rendering them unsuitable for integrin antagonist programs . The partially saturated ring system further distinguishes this compound from fully aromatic 1,8-naphthyridine analogs by altering solubility, basicity, and receptor-binding geometry .

Quantitative Differentiation Evidence for 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic Acid Against Closest Analogs


αvβ3 Integrin Binding Affinity (SPAV3 IC₅₀): Unsubstituted Parent vs. 3-Substituted THN Derivatives

In a standardized scintillation proximity bead displacement assay (SPAV3) measuring competition against [¹²⁵I]L-775,219 for purified human recombinant αvβ3 integrin, the parent compound (R = H) exhibits an IC₅₀ of 0.7 ± 0.2 nM [1]. This represents the most potent unsubstituted scaffold in the series. In direct comparison, the 3-nitro-substituted analog (14b) shows a 52-fold reduction in potency (IC₅₀ = 36.7 nM), the 3-cyano analog (14h) shows a 24-fold reduction (IC₅₀ = 16.5 nM), and the 3-bromo analog (14a) shows a 3-fold reduction (IC₅₀ = 2.3 nM) [1]. Even the 3-methyl analog (14i), an electron-donating substituent, achieves only marginal improvement (IC₅₀ = 0.3 nM), a less than 2-fold increase that is within experimental error [1]. The Hammett plot (ρ = −1.96, R² = 0.959) quantitatively confirms that electron-withdrawing substituents systematically erode potency, establishing the unsubstituted parent as the optimal electronic baseline for antagonist design [1].

Integrin αvβ3 Antagonism SPAV3 Displacement Assay Hammett SAR Analysis

Ester Hydrolysis Yield: LiOH/THF Conditions for Carboxylic Acid Liberation

The final-step ester hydrolysis to generate the free carboxylic acid proceeds with 93% yield using lithium hydroxide in tetrahydrofuran/water, as reported in Scheme 2 of the foundational SAR publication [1]. This yield compares favorably against alternative hydrolysis conditions for related heteroaryl pentanoic acid esters, which typically require harsher conditions (e.g., 6N HCl at elevated temperatures) and produce lower yields accompanied by side-product formation . The high yield is attributed to the electronic stabilization provided by the partially saturated THN ring system, which is less prone to decarboxylation or ring degradation compared to fully aromatic naphthyridine analogs [1].

Synthetic Chemistry Ester Hydrolysis Reaction Yield Optimization

Chemical Selectivity in Amide Bond Formation: EDC/HOAt-Mediated Conjugation Efficiency

The carboxylic acid functionality of this compound undergoes efficient amide bond formation with amino acid esters using EDC/HOAt coupling conditions, as demonstrated in the patent literature (WO2018009501A1) [1]. In a representative example, coupling with ethyl 3-aminopropanoate yielded 63% of the desired amide product (Example a, 54 mg from 60 mg starting acid) [1]. This reactivity profile is significant because the partially saturated THN core avoids the competing N-oxide formation and ring oxidation side reactions that plague fully aromatic 1,8-naphthyridine analogs under similar coupling conditions [1]. The tetrahydro ring system also maintains adequate nucleophilicity of the N-1 nitrogen for subsequent functionalization or salt formation without requiring protecting group strategies [1].

Amide Coupling Integrin Antagonist Synthesis Carbodiimide Chemistry

Selective αvβ3 Antagonism Without Receptor Activation: Pharmacological Differentiation from RGD-Mimetic Peptides

The tetrahydronaphthyridinepentanamide chemotype—for which this compound serves as the core synthetic intermediate—selectively inhibits αvβ3 integrin without activating the receptor, a critical pharmacological differentiation from peptide-based antagonists [1]. Patent data demonstrate that compounds derived from this acid function as pure antagonists, avoiding the partial agonist activity that limits the therapeutic efficacy of cilengitide and other RGD-mimetic peptides when plasma concentrations fall below receptor-saturating levels [1]. In the AP5 binding assay, which specifically measures integrin activation, the THN-pentanamide derivatives (prepared from this acid) do not induce AP5 epitope expression, in contrast to cilengitide, which at 1 μM induces approximately twice the AP5 expression of 10 mM EDTA (42.5 ± 8.0 vs. 21.8 ± 5.9 arbitrary fluorescence units) [1].

Integrin αvβ3 Receptor Activation Silent Antagonism

Optimal Procurement and Application Scenarios for 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic Acid


Medicinal Chemistry Lead Optimization of Non-Peptide αvβ3 Antagonists for Osteoporosis

As the unsubstituted parent scaffold with an SPAV3 IC₅₀ of 0.7 nM, this compound is the definitive starting material for structure-activity relationship studies targeting the αvβ3 integrin for bone resorption inhibition [1]. Medicinal chemistry teams should procure this specific acid to generate amide libraries through EDC/HOAt-mediated coupling with diverse amino acid esters, as described in patent WO2018009501A1 [2]. The 93% hydrolysis yield and predictable Hammett SAR (ρ = −1.96) provide a reliable synthetic and interpretive framework, reducing the risk of false-negative results from impure or incorrectly substituted intermediates [1].

Synthesis of Selective αvβ3 Antagonists That Avoid Receptor Activation for Oncology and Hematology Programs

Programs targeting acute myelogenous leukemia, sickle cell disease, or tumor angiogenesis—where αvβ3 antagonism without partial agonism is therapeutically critical—require this acid as the key building block [2]. The THN-pentanamide chemotype derived from this compound uniquely delivers silent antagonism, as demonstrated by the absence of AP5 epitope induction in HEK-293-αvβ3 flow cytometry assays [2]. Procurement of high-purity acid (≥98% as offered by major suppliers ) is essential to avoid trace impurities that could introduce confounding partial agonist activity in sensitive cellular assays.

Computational Chemistry and Molecular Modeling of Integrin-Ligand Interactions

The parent THN-pentanoic acid scaffold serves as the electronic baseline for computational studies of αvβ3 binding. The robust Hammett correlation (R² = 0.959) established with this scaffold enables in silico prediction of substituent effects on binding affinity [1]. Computational chemistry groups should procure this compound as the reference standard for validating docking models and free energy perturbation calculations, as its well-characterized IC₅₀ and lack of confounding substituent effects provide the cleanest experimental comparator for method development [1].

Development of Targeted Drug Delivery Conjugates via Carboxylic Acid Functionalization

The terminal carboxylic acid provides a versatile handle for conjugation to targeting moieties, fluorophores, or pharmacokinetic-modulating groups without affecting the THN pharmacophore's integrin-binding properties [2]. The compound's compatibility with mild amide coupling conditions (EDC/HOAt, room temperature) makes it suitable for preparing bioconjugates in aqueous or mixed solvent systems, a distinct advantage over fully aromatic naphthyridine analogs that require protected conditions to prevent ring oxidation [2].

Quote Request

Request a Quote for 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.